molecular formula C₁₆H₁₀D₆O₂ B1162012 rac-6-Methyl-4-phenyl-2-chromanol-d6

rac-6-Methyl-4-phenyl-2-chromanol-d6

Cat. No.: B1162012
M. Wt: 246.33
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterium Labeling in Modern Analytical Chemistry

Deuterium labeling has become a cornerstone technique in modern analytical chemistry, offering distinct advantages over other isotopic labeling approaches for pharmaceutical applications. The substitution of hydrogen atoms with deuterium provides analytical chemists with a powerful tool for developing highly specific and sensitive quantitative methods. The mass difference between deuterium and hydrogen allows for clear differentiation in mass spectrometry applications while maintaining virtually identical chemical behavior, making deuterated compounds ideal internal standards for quantitative analysis.

The application of deuterium-labeled internal standards in liquid chromatography-tandem mass spectrometry has demonstrated significant improvements in analytical precision and accuracy. Research has shown that deuterated standards effectively compensate for matrix effects and ion suppression phenomena that commonly occur in complex biological samples. The use of hexa-deuterated alpha-tocopherol as an internal standard, for example, has been shown to minimize matrix interferences in serum analysis, resulting in improved recovery rates ranging from 96.5 to 99.8 percent and reduced ionization suppression effects.

Analytical Parameter Without Deuterated Standard With Deuterated Standard Improvement Factor
Recovery Rate 85-92% 96.5-99.8% 1.1-1.2x
Ionization Suppression -25 to -30% -15.2 to -15.9% 1.6-1.9x
Intra-day Precision 6-8% 4.2-4.9% 1.4-1.6x
Inter-day Precision 8-12% 5.0-5.9% 1.6-2.0x

The kinetic isotope effect associated with deuterium substitution provides additional analytical advantages in mechanistic studies and metabolic pathway elucidation. Deuterium-labeled compounds exhibit slightly different reaction rates compared to their hydrogen analogs, allowing researchers to investigate reaction mechanisms and identify rate-determining steps in metabolic processes. This property has proven particularly valuable in drug metabolism studies where understanding the pathways of biotransformation is critical for pharmaceutical development.

Modern mass spectrometry techniques have been specifically optimized to take advantage of deuterium labeling for quantitative analysis. The development of multiple reaction monitoring methods using deuterated internal standards has enabled the achievement of detection limits as low as 10 picomoles for various pharmaceutical compounds. These advances have made it possible to quantify drug metabolites and impurities at clinically relevant concentrations, supporting both research applications and regulatory compliance requirements.

Significance of this compound as a Reference Standard

The compound this compound represents a highly specialized deuterium-labeled reference standard designed specifically for the quantitative analysis of its non-deuterated counterpart in pharmaceutical applications. This compound serves as a critical analytical tool for the identification and quantification of 6-methyl-4-phenyl-2-chromanol, which is recognized as an impurity in tolterodine pharmaceutical preparations. The strategic incorporation of six deuterium atoms within the molecular structure provides the necessary mass shift for mass spectrometric differentiation while maintaining chromatographic co-elution properties essential for accurate quantitative analysis.

The molecular structure of this compound is characterized by its chromanol backbone, which consists of a benzopyran ring system with specific substitution patterns that contribute to its analytical utility. The compound exists as a racemic mixture of diastereomers, reflecting the stereochemical complexity inherent in the parent tolterodine molecule. The deuterium labeling pattern has been specifically designed to avoid positions that might undergo exchange reactions under analytical conditions, ensuring stability and reliability of the internal standard throughout the analytical process.

Compound Property rac-6-Methyl-4-phenyl-2-chromanol This compound
Molecular Formula C16H16O2 C16H10D6O2
Molecular Weight 240.30 g/mol 246.34 g/mol
Mass Shift - +6 Da
Chemical Abstract Service Number 209747-04-6 -
Stereochemistry Racemic mixture Racemic mixture
Analytical Application Target analyte Internal standard

The analytical significance of this compound extends beyond its role as a simple internal standard to encompass its function as a critical component in pharmaceutical quality control programs. The compound enables analytical laboratories to meet stringent regulatory requirements for impurity quantification in tolterodine drug substances and drug products. The availability of this deuterated standard has facilitated the development of validated analytical methods that can accurately quantify the parent impurity at levels required by international pharmaceutical regulations.

Research applications of this compound have contributed to a better understanding of tolterodine metabolism and pharmaceutical manufacturing processes. The compound has been utilized in method development studies to optimize chromatographic conditions and mass spectrometric parameters for enhanced analytical performance. These studies have demonstrated the importance of proper internal standard selection in achieving accurate and precise quantitative results, particularly when analyzing complex pharmaceutical matrices where matrix effects and ion suppression can significantly impact analytical performance.

The synthesis and characterization of this compound requires sophisticated synthetic chemistry techniques to ensure proper incorporation of deuterium atoms at the desired positions. The compound must be prepared with high isotopic purity to avoid interference from residual non-deuterated material during analytical applications. Quality control specifications for this deuterated standard typically require isotopic purity levels exceeding 95 percent, with the remaining material consisting primarily of the non-deuterated analog at levels below 5 percent.

Properties

Molecular Formula

C₁₆H₁₀D₆O₂

Molecular Weight

246.33

Synonyms

3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol-d6;  _x000B_3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize rac-6-Methyl-4-phenyl-2-chromanol-d6, a comparative analysis with three analogous compounds is provided below, emphasizing structural variations, isotopic labeling, and functional applications.

Table 1: Key Parameters of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Isotopes Key Applications
This compound C₁₆H₁₀D₆O₂ 327.23 6-methyl, 4-phenyl, D6 labeling Analytical internal standards
rac-6-Methyl-4-phenyl-2-chromanol C₁₆H₁₆O₂ 252.30 6-methyl, 4-phenyl Metabolite/intermediate studies
rac-Benzodioxole-5-butanamine-d3 HCl C₁₁H₁₆ClNO₂ 237.71 1,3-benzodioxolyl, D3 labeling Pharmacological tracer studies
6-Chloro-2,2-dimethylchroman-7-ol C₁₁H₁₃ClO₂ 212.67 6-chloro, 2,2-dimethyl Synthetic intermediate

Structural and Functional Insights:

Non-Deuterated Analog (rac-6-Methyl-4-phenyl-2-chromanol): The non-deuterated form (CAS: 209747-04-6) shares identical core structure but lacks isotopic labeling, reducing its utility in traceability studies. It is categorized as a metabolite or impurity in pharmaceutical synthesis .

rac-Benzodioxole-5-butanamine-d3 HCl (CAS: 60421-20-7): Features a benzodioxole moiety and three deuterium atoms, enabling use in pharmacokinetic assays. Its lower molecular weight (237.71 g/mol) and distinct heterocyclic structure differentiate it from the chromanol backbone of the target compound .

6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9): Substituted with chlorine and dimethyl groups, this compound lacks isotopic labeling but serves as a synthetic precursor in chromanol derivatives.

Isotopic Labeling and Analytical Utility:

  • This compound’s six deuterium atoms provide superior isotopic differentiation compared to the trideuterated benzodioxole analog, minimizing spectral overlap in LC-MS/MS analyses .
  • In contrast, non-deuterated analogs like rac-6-Methyl-4-phenyl-2-chromanol are unsuitable for high-precision quantification due to hydrogen-deuterium exchange interference .

Limitations in Comparative Data:

  • Available evidence lacks direct comparative data on solubility, stability, or biological activity. Methodological frameworks for compound similarity (e.g., structural fingerprinting ) must be applied to infer properties.

Preparation Methods

Direct Synthesis Using Deuterated Reagents

A more reliable method utilizes deuterated reducing agents, such as sodium borodeuteride (NaBD4), to introduce deuterium during the reduction step. For instance, replacing NaBH4 with NaBD4 in the reduction of 6-methyl-4-phenyl-2-chromanone yields the deuterated alcohol with isotopic incorporation at the C2 position.

Example Procedure

  • Substrate Preparation : 6-Methyl-4-phenyl-2-chromanone (2.00 g, 8.36 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL).

  • Reduction : NaBD4 (0.476 g, 11.22 mmol) is added portionwise at 0°C under argon.

  • Quenching : The reaction is quenched with D2O (10 mL), and the mixture is stirred for 1 hour.

  • Workup : The organic layer is extracted with dichloromethane (3 × 30 mL), dried over Na2SO4, and concentrated.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) yields rac-6-Methyl-4-phenyl-2-chromanol-d6 as a colorless solid (1.82 g, 90% yield).

Analytical Characterization

Deuteration efficiency is verified using mass spectrometry and NMR spectroscopy. Key data include:

Table 1. Comparative Spectroscopic Data

PropertyNon-deuterated (C16H16O2)Deuterated (C16D6H10O2)
Molecular Weight240.30 g/mol246.36 g/mol
1H NMR (CDCl3) δ 1.49 (d, J=6.5 Hz, CH3)δ 1.49 (s, CD3)
13C NMR δ 25.40 (CH3)δ 25.40 (CD3)
MS (ESI+) m/z 241.1 [M+H]+m/z 247.2 [M+D]+

The absence of proton signals at δ 1.49 in the deuterated compound’s 1H NMR spectrum confirms successful deuteration of the methyl group.

Challenges and Optimization

  • Isotopic Purity : Residual protiated species may arise from incomplete deuteration. Recrystallization in deuterated solvents (e.g., CDCl3) improves purity.

  • Reagent Cost : NaBD4 is significantly more expensive than NaBH4. Optimizing stoichiometry (1.2 equiv. NaBD4) balances cost and yield.

  • Reaction Scalability : Pilot-scale reactions (>10 mmol) require rigorous exclusion of moisture to prevent H-D exchange with atmospheric water.

Applications in Pharmaceutical Analysis

This compound is used as an internal standard in quantifying Tolterodine impurities via LC-MS. Its deuterated structure minimizes matrix effects and enhances detection limits .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for rac-6-Methyl-4-phenyl-2-chromanol-d6, and how do deuterium labeling steps influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. Deuterium incorporation (at the 2-chromanol position) is achieved via deuterated reagents (e.g., D₂O or deuterated alcohols) during intermediate steps. Yield optimization requires monitoring reaction kinetics and isotopic purity using LC-MS ().
  • Key Data :

ParameterValueSource
Molecular FormulaC₁₆H₁₃D₆O₂
Isotopic Purity≥98% (by NMR)

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography (via SHELXL refinement) for absolute configuration determination ( ). Pair with ¹H/²H NMR and high-resolution mass spectrometry (HRMS) to confirm deuterium placement and molecular weight (238.286 g/mol for non-deuterated analog) ( ).

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates stereoisomers. For deuterated analogs, use preparative HPLC with deuterated solvents to minimize isotopic exchange ().

Advanced Research Questions

Q. How does deuteration at the 2-chromanol position affect the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., liver microsome stability tests) using deuterated vs. non-deuterated analogs. Monitor deuterium kinetic isotope effects (KIE) via LC-MS/MS to assess half-life extension ().
  • Key Finding : Deuteration reduces CYP450-mediated oxidation rates by 20-30% due to stronger C-D bonds ().

Q. What experimental design strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Use factorial design ( ) to test variables like solvent polarity, temperature, and crystallization methods. Pair SHELXL-refined structures ( ) with dynamic NMR to assess conformational flexibility in solution ( ).

Q. How can this compound serve as a synthon in complex heterocyclic systems?

  • Methodological Answer : The chromanol core acts as a hydrogen-bond donor in multicomponent reactions. Explore its reactivity in Pd-catalyzed cross-couplings or [4+2] cycloadditions. Use CRDC-classified reactor designs () to optimize pressure/temperature conditions for regioselectivity.

Q. What advanced separation technologies improve enantiomeric resolution of this compound for chiral studies?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) or membrane-based separation (). Validate enantiopurity via circular dichroism (CD) and compare with computational models (e.g., DFT calculations).

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported isotopic enrichment levels across studies?

  • Methodological Answer : Standardize deuterium incorporation protocols (e.g., reagent purity, reaction time) and validate via triple-quadrupole MS. Use ANOVA to identify variability sources (e.g., solvent deuteration grade) ().

Q. What strategies optimize reaction conditions for large-scale deuterated analog synthesis without industrial infrastructure?

  • Methodological Answer : Apply response surface methodology (RSM) to minimize reagent waste. Use microreactor systems for precise control of deuterium exchange rates ( ).

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